molecular formula C8H5Cl2IO2 B2393964 Methyl 2,4-dichloro-5-iodobenzoate CAS No. 959766-41-7

Methyl 2,4-dichloro-5-iodobenzoate

Cat. No.: B2393964
CAS No.: 959766-41-7
M. Wt: 330.93
InChI Key: FCTJEFAOFNUNMY-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-5-iodobenzoate is an organic compound with the molecular formula C8H5Cl2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine atoms, and the hydrogen atom at position 5 is replaced by an iodine atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dichloro-5-iodobenzoate can be synthesized through a multi-step process. One common method involves the iodination of 2,4-dichlorobenzoic acid, followed by esterification. The iodination is typically carried out using sodium iodate and iodine in the presence of sulfuric acid. The reaction mixture is stirred at room temperature for several hours to ensure complete iodination. The resulting 2,4-dichloro-5-iodobenzoic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

    Substitution: Products include azides, nitriles, and other substituted derivatives.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include amines and other reduced derivatives.

Scientific Research Applications

Methyl 2,4-dichloro-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4-dichloro-5-iodobenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-dichloro-5-iodobenzoate is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 2,4-dichloro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2IO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTJEFAOFNUNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium iodate (4.4 g) and iodine (11.1 g) were added to 90% sulfuric acid (330 mL), and stirred at room temperature for 8 hours. 2,4-Dichlorobenzoic acid (21 g) commercially available was added and stirred at the same temperature for 24 hours. The reaction solution was poured into ice water (3 L), and the precipitated solid material was collected by filtration. Further, the solid material was washed with water, and dried under reduced pressure. 2,4-Dichloro-5-iodobenzoic acid (16.8 g) was obtained by recrystallization (acetic acid-water). The resulting 2,4-dichloro-5-iodobenzoic acid (2 g) was dissolved in a mixture of dichloromethane (20 mL) and methanol (20 mL). Trimethylsilyldiazomethane (hexane solution, 2 M) was added dropwise until the solution became yellow. A small amount of acetic acid was added, and then the resulting mixture was concentrated under reduced pressure. The resulting residue was recrystallized using hexane to give the title compound 2,4-dichloro-5-iodobenzoic acid methyl ester as white solid (2 g).
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Synthesis routes and methods II

Procedure details

Sodium iodate (4.4 g) and iodine (11.1 g) were added to 90% sulfuric acid (330 ml) and stirred at room temperature for 8 hours. Commercially available 2,4-dichlorobenzoic acid (21 g) was added and stirred at the same temperature for 24 hours. The reaction solution was poured onto ice water (3 l), and the precipitated solid material was separated by filtration. The solid material was then washed with water, and dried under reduced pressure. 2,4-Dichloro-5-iodobenzoic acid (16.8 g) was obtained by recrystallization (acetic acid-water). 2,4-Dichloro-5-iodobenzoic acid (2 g) was dissolved in dichloromethane (20 ml) and methanol (20 ml), and trimethylsilyldiazomethane (2 M; n-hexane solution) was added dropwise thereto until the solution became yellow. After a small amount of acetic acid was added, the mixture was concentrated under reduced pressure. The resulting residue was recrystallized from n-hexane to yield the title compound 2,4-dichloro-5-iodobenzoic acid methyl ester (2 g) as a white solid.
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